molecular formula C13H12N2O2 B13664568 Ethyl 2-phenylpyrimidine-4-carboxylate

Ethyl 2-phenylpyrimidine-4-carboxylate

Cat. No.: B13664568
M. Wt: 228.25 g/mol
InChI Key: XATVVKSGALQBIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenylpyrimidine-4-carboxylate typically involves the reaction of ethyl acetoacetate with benzaldehyde and urea under acidic conditions. The reaction is carried out in ethanol with a few drops of concentrated hydrochloric acid, and the mixture is heated to reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-phenylpyrimidine-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-phenylpyrimidine-4-carboxylate stands out due to its unique combination of biological activities, including neuroprotection, anti-inflammatory, antiviral, and anticancer properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 2-phenylpyrimidine-4-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-9-14-12(15-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

XATVVKSGALQBIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)C2=CC=CC=C2

Origin of Product

United States

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